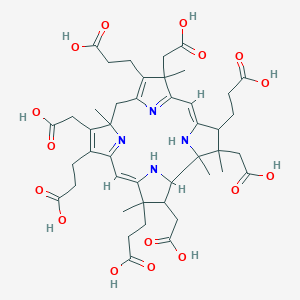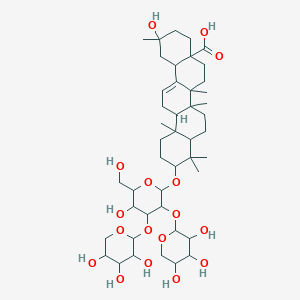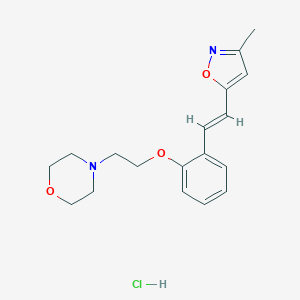![molecular formula C21H16N2O4S B237849 N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)
N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide, also known as PBT2, is a small molecule drug that has been developed for the treatment of various neurodegenerative diseases. The drug has been found to be effective in treating Alzheimer's disease, Huntington's disease, and Parkinson's disease.
Wirkmechanismus
N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide works by binding to metal ions, such as copper and zinc, and preventing their interaction with amyloid-beta and alpha-synuclein. This prevents the formation of toxic aggregates and reduces the neurotoxicity associated with these proteins. N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide also enhances the clearance of these proteins by promoting their degradation.
Biochemical and Physiological Effects:
N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease. The drug has also been found to reduce the levels of amyloid-beta and alpha-synuclein in the brain, which are the hallmark proteins in these diseases. N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide has also been shown to reduce inflammation and oxidative stress, which are known to be involved in the pathogenesis of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide is its ability to cross the blood-brain barrier, which allows it to target the brain directly. Another advantage is its low toxicity and high selectivity for metal ions. However, one limitation of N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide is its relatively short half-life, which requires frequent dosing. Another limitation is the lack of long-term safety data in humans.
Zukünftige Richtungen
There are several future directions for N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide research. One direction is to investigate the potential of N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide in other neurodegenerative diseases, such as multiple sclerosis and amyotrophic lateral sclerosis. Another direction is to optimize the dosing regimen and delivery method to improve the efficacy of the drug. Additionally, further studies are needed to determine the long-term safety and tolerability of N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide in humans. Finally, the development of biomarkers to monitor the effects of N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide on disease progression would be beneficial for clinical trials.
Synthesemethoden
The synthesis of N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide involves the condensation of 2-aminobenzofuran and 5-(hydroxymethyl)furfural in the presence of thiocarbamoyl chloride. The resulting compound is then purified using column chromatography to obtain N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic effects in neurodegenerative diseases. The drug has been found to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are the hallmark proteins in Alzheimer's disease and Parkinson's disease, respectively. N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide has also been shown to reduce the levels of metal ions, such as copper and zinc, which are known to be involved in the pathogenesis of neurodegenerative diseases.
Eigenschaften
Produktname |
N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide |
|---|---|
Molekularformel |
C21H16N2O4S |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
N-[[4-[5-(hydroxymethyl)furan-2-yl]phenyl]carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O4S/c24-12-16-9-10-18(26-16)13-5-7-15(8-6-13)22-21(28)23-20(25)19-11-14-3-1-2-4-17(14)27-19/h1-11,24H,12H2,(H2,22,23,25,28) |
InChI-Schlüssel |
YRSUBPVRARNLRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)C4=CC=C(O4)CO |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)C4=CC=C(O4)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B237768.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)
![55-(2-Amino-2-oxoethyl)-42,62-di(ethylidene)-36-(1-hydroxyethyl)-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid](/img/structure/B237786.png)
![5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B237791.png)








![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)